2-Chloro-5-trifluoromethyl-benzamidine
Overview
Description
2-Chloro-5-trifluoromethyl-benzamidine is a chemical compound with the molecular formula C8H6ClF3N2 . It is an off-white solid .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-trifluoromethyl-benzamidine is1S/C8H6ClF3N2.ClH/c9-6-2-1-4 (8 (10,11)12)3-5 (6)7 (13)14;/h1-3H, (H3,13,14);1H
. This indicates the presence of a benzene ring with a chloro group at the 2nd position and a trifluoromethyl group at the 5th position. The benzamidine group is attached to the benzene ring. Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-5-trifluoromethyl-benzamidine is 259.06 . It is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Scientific Research Applications
Synthesis and Spectroscopic Properties
A study explored the synthesis and characterization of new thiourea derivatives, including those with a 2,4,5-trifluorophenyl group similar to 2-Chloro-5-trifluoromethyl-benzamidine. These compounds demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests potential applications in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Crystal Structure Analysis
Research has been conducted on benzamidine derivatives, including those similar to 2-Chloro-5-trifluoromethyl-benzamidine, to understand their crystal structures. Such structural analyses contribute to the development of various chemical applications, particularly in the field of materials science and molecular engineering (Ergezinger, Weller, & Dehnicke, 1988).
Antiviral Activity
Benzamide-based compounds, similar to 2-Chloro-5-trifluoromethyl-benzamidine, have been synthesized and tested for their anti-influenza A virus activity. These compounds, including 5-aminopyrazoles and their fused heterocycles, showed significant antiviral activities against bird flu influenza (H5N1), indicating their potential in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Catalysis and Organic Synthesis
Studies on trifluoromethylated compounds, like 2-Chloro-5-trifluoromethyl-benzamidine, have explored their use in catalysis. For instance, methyltrioxorhenium was used as a catalyst for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, demonstrating the potential of such chemicals in organic synthesis (Mejía & Togni, 2012).
Gene Expression Inhibition
Research on pyrimidine derivatives of 2-chloro-4-trifluoromethylpyrimidine, structurally related to 2-Chloro-5-trifluoromethyl-benzamidine, revealed their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Such findings are crucial for the development of therapies targeting gene expression in various diseases (Palanki et al., 2000).
Safety And Hazards
The safety data sheet for a similar compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNUHHVQGLRRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401715 | |
Record name | 2-CHLORO-5-TRIFLUOROMETHYL-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-trifluoromethyl-benzamidine | |
CAS RN |
885963-61-1 | |
Record name | 2-CHLORO-5-TRIFLUOROMETHYL-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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